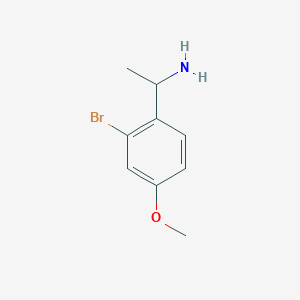

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine

Description

Significance of Substituted Aryl Amines in Advanced Organic Synthesis

Substituted aryl amines are fundamental components in the synthesis of a vast array of organic molecules. researchgate.net The amine group serves as a versatile functional handle for a multitude of chemical transformations, including acylation, alkylation, and the formation of heterocyclic compounds. researchgate.net The presence of substituents on the aromatic ring, such as the bromo and methoxy (B1213986) groups in the case of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine, allows for precise control over the electronic and steric properties of the molecule. This, in turn, influences its reactivity and potential applications. Chiral amines, a subset of this class, are of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, where a specific three-dimensional arrangement is often crucial for therapeutic efficacy. ontosight.ai

The formation of the carbon-nitrogen bond in aryl amines is a key transformation in organic synthesis, with methods like the Buchwald-Hartwig amination and Ullmann condensation being pivotal. These compounds are integral to the creation of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net

Overview of Research Directions Pertaining to this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions. As a halogenated phenethylamine (B48288), it is a valuable intermediate for the synthesis of more complex molecules. The phenethylamine scaffold is found in numerous naturally occurring and synthetic compounds with a wide range of biological activities. mdpi.com

Likely research applications for this compound would involve its use as a synthon in multi-step synthetic sequences. The bromo substituent provides a reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse molecular fragments. The amine group can be derivatized to form amides, sulfonamides, and other functional groups, leading to the generation of libraries of compounds for biological screening.

A primary synthetic route to this compound would logically proceed through the reductive amination of its corresponding ketone precursor, 1-(2-Bromo-4-methoxyphenyl)ethanone. wikipedia.org This common and efficient method converts a carbonyl group to an amine via an imine intermediate. wikipedia.org

Table 1: Properties of 1-(2-Bromo-4-methoxyphenyl)ethanone

| Property | Value |

| CAS Number | 89691-67-8 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Solid |

Challenges and Opportunities in the Investigation of Halogenated Phenethylamines

The study of halogenated phenethylamines presents both challenges and opportunities. A significant challenge lies in the selective synthesis of specific isomers. The position of the halogen and other substituents on the aromatic ring can profoundly impact the molecule's biological activity and chemical reactivity. Therefore, developing regioselective synthetic methods is crucial.

Furthermore, the synthesis of chiral halogenated phenethylamines often requires asymmetric synthesis or resolution techniques to obtain the desired enantiomer. google.com These processes can be complex and require careful optimization.

Despite these challenges, the opportunities offered by halogenated phenethylamines are substantial. The introduction of a halogen atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, halogenation can improve metabolic stability, enhance binding affinity to biological targets, and modulate lipophilicity. ontosight.ai This makes halogenated phenethylamines attractive scaffolds for the design of novel therapeutic agents. ontosight.ai The ability to use the halogen as a handle for further chemical modification through cross-coupling reactions opens up a vast chemical space for exploration. ontosight.ai

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| Canonical SMILES | CC(C1=C(C=C(C=C1)OC)Br)N |

| InChI Key | YNTNFAMPGFYIOW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOJRMAWVRDIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257787 | |

| Record name | 2-Bromo-4-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634149-54-5 | |

| Record name | 2-Bromo-4-methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634149-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromo 4 Methoxyphenyl Ethan 1 Amine

Precursor Synthesis and Derivatization Strategies

The foundational step in synthesizing 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine is the creation of its ketone precursor. This involves the targeted halogenation of an acetophenone (B1666503) derivative, followed by the conversion of the ketone's carbonyl group into an amine.

Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone and Related Halogenated Acetophenones

The primary precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, is a crucial intermediate. solubilityofthings.com Its synthesis is typically achieved through the α-bromination of 4-methoxyacetophenone. Various methods have been developed for the direct α-halogenation of aryl ketones, offering different advantages in terms of efficiency, reaction conditions, and environmental impact. mdpi.com

Commonly employed brominating agents include liquid bromine, N-bromosuccinimide (NBS), and cupric bromide. researchgate.net The reaction mechanism for direct bromination often involves the formation of an enol or enolate intermediate, which then reacts with the electrophilic bromine source.

One specific method involves dissolving 4-methoxyacetophenone in a solvent like ethyl acetate, followed by the addition of cupric bromide. The mixture is then refluxed for several hours. nih.gov Upon cooling, the product crystallizes and can be purified by recrystallization. nih.gov This method is noted for its utility in preparing intermediates for the synthesis of thiazole-substituted hydrazones. nih.gov

Alternative approaches focus on making the halogenation process greener and more efficient. mdpi.com For instance, solvent-free halogenation of acetophenone derivatives can be mediated by sub-stoichiometric amounts of p-toluenesulfonic acid (pTsOH), where the reagents are ground together. mdpi.com Industrial-scale production might involve reacting the acetophenone with a halogen gas, such as chlorine, while supplying an inert gas to control the reaction. google.com

Below is a table summarizing various synthetic approaches for α-halogenated acetophenones.

| Starting Material | Halogenating Agent | Catalyst/Solvent | Key Conditions | Product | Ref. |

| 4-Methoxyacetophenone | Cupric Bromide | Ethyl Acetate | Reflux, ~3 h | 2-Bromo-1-(4-methoxyphenyl)ethanone | nih.gov |

| Acetophenone | Bromine | Aluminum Chloride | 80–85°C, 1 h | 3-Bromoacetophenone | orgsyn.org |

| Acetophenone Derivatives | NBS/NCS/NIS | p-TsOH | Solvent-free, grinding | α-Bromo/Chloro/Iodo Ketones | mdpi.com |

| Acetophenone | Chlorine Gas | Inert Gas Stream | Solvent-free or various solvents | Chlorinated Acetophenone | google.com |

Transformations of Ketone Precursors to Amine Functionality

Once the 2-bromo-1-(4-methoxyphenyl)ethanone precursor is obtained, the next critical step is the introduction of the amine functionality at the carbonyl carbon. This transformation can be accomplished through several established synthetic routes.

Reductive amination, also known as reductive alkylation, is a widely used method for converting ketones into amines. wikipedia.org The process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) for the synthesis of primary amines, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com The reaction is often performed as a one-pot synthesis under neutral or weakly acidic conditions. wikipedia.org

A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com For the synthesis of this compound, 2-bromo-1-(4-methoxyphenyl)ethanone would be reacted with ammonia and a suitable reducing agent like NaBH₃CN.

Beyond reductive amination, other synthetic strategies can be employed to convert the ketone precursor to the target amine.

Via Oximes: This two-step approach first involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine.

Oxime Formation: 2-Bromo-1-(4-methoxyphenyl)ethanone is reacted with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in a suitable solvent, often with a mild base to neutralize the acid. rsc.org This condensation reaction yields the corresponding 2-bromo-1-(4-methoxyphenyl)ethanone oxime.

Oxime Reduction: The N-O bond of the oxime is then cleaved reductively to form the amine. A variety of reagents can accomplish this reduction, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like Palladium or Platinum) or chemical reductants like sodium borohydride in the presence of a transition metal catalyst. escholarship.orgnih.gov The choice of reducing agent is critical to avoid over-reduction or side reactions. nih.gov

Via Azides (Curtius Rearrangement): The Curtius rearrangement provides an alternative pathway to amines from carboxylic acids via an acyl azide (B81097) intermediate. organic-chemistry.orgnih.gov To apply this to the synthesis of this compound, a related carboxylic acid precursor would be required. The general sequence is as follows:

Acyl Azide Formation: A corresponding carboxylic acid is converted into an acyl azide. A common and convenient method uses diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion. illinoisstate.edu Alternatively, the carboxylic acid can be converted to an acyl chloride, which is then treated with sodium azide. organic-chemistry.org

Rearrangement and Trapping: The acyl azide, upon heating, undergoes rearrangement to form an isocyanate, with the loss of nitrogen gas. nih.govillinoisstate.edu

Hydrolysis: The resulting isocyanate is then hydrolyzed with water and acid or base to yield the primary amine and carbon dioxide. nih.gov

This pathway results in an amine with one fewer carbon atom than the starting carboxylic acid, a process known as dehomologation. google.com

Stereoselective Synthesis of Chiral this compound

The production of specific stereoisomers (enantiomers or diastereomers) of the target amine requires stereoselective synthetic methods. This is particularly important in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer of a product. In the context of synthesizing chiral this compound, this can be achieved by introducing a chiral auxiliary or by using a chiral reagent that influences the stereochemical outcome of the reaction.

One potential strategy involves a diastereoselective reductive amination. For instance, the ketone precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, could be reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine. This reaction would form a chiral imine intermediate. The subsequent reduction of this imine would lead to the formation of a diastereomeric mixture of the secondary amine. The two diastereomers, having different physical properties, could then be separated (e.g., by chromatography). Finally, the chiral auxiliary (the phenylethyl group) would be cleaved to yield the desired enantiomerically enriched primary amine.

A similar approach is documented in the synthesis of the related compound (S)-(-)-1-(4-methoxyphenyl)ethylamine, where a ketone is reacted with (S)-1-phenylethylamine, followed by catalytic hydrogenation. This creates a diastereomeric mixture that can be resolved. While this specific example does not involve the 2-bromo substituent, the underlying principle of using a chiral auxiliary to induce diastereoselectivity is a well-established and applicable strategy.

Enantioselective Catalytic Approaches

The synthesis of specific enantiomers of chiral amines is of paramount importance, and enantioselective catalysis offers a direct route to these optically active compounds. One advanced and green methodology involves a one-pot, two-step bienzymatic process. uniovi.es This strategy sequentially uses two different enzymes to convert a racemic secondary alcohol into a single, optically enriched amine. uniovi.es

The process begins with the oxidation of a racemic alcohol precursor, such as 1-(2-bromo-4-methoxyphenyl)ethanol, into the corresponding ketone intermediate, 1-(2-bromo-4-methoxyphenyl)ethanone. This step can be efficiently catalyzed by a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. uniovi.es Following the oxidation, a transaminase (TA) enzyme is introduced. The transaminase then facilitates the asymmetric amination of the ketone, converting it into the desired optically active amine with high enantiomeric excess (ee). uniovi.es This biocatalytic method provides a versatile strategy for the stereoselective synthesis of chiral amines under mild reaction conditions. uniovi.es

The effectiveness of this bienzymatic cascade has been demonstrated for a variety of aromatic secondary alcohols, achieving good to excellent selectivities (90-99% ee) and high conversion rates. uniovi.es The reaction is typically carried out in an environmentally benign phosphate (B84403) buffer, with a small amount of a cosolvent like DMSO to aid in substrate solubility. uniovi.es

Table 1: Key Features of a Bienzymatic Enantioselective Approach

| Feature | Description |

|---|---|

| Catalyst System | Laccase/TEMPO for oxidation; Transaminase (TA) for amination. uniovi.es |

| Reaction Type | One-pot, two-step sequential enzymatic cascade. uniovi.es |

| Substrate | Racemic secondary alcohol, e.g., 1-(2-bromo-4-methoxyphenyl)ethanol. |

| Intermediate | Prochiral ketone, e.g., 1-(2-bromo-4-methoxyphenyl)ethanone. |

| Product | Enantiomerically enriched amine. uniovi.es |

| Selectivity | Typically high, with enantiomeric excess values often exceeding 90-99%. uniovi.es |

| Reaction Conditions | Mild conditions, often at room temperature in aqueous buffer (e.g., pH 7.5). uniovi.es |

Chiral Resolution Techniques for Enantiomer Separation

When a racemic mixture of an amine is synthesized, chiral resolution is a widely used method to separate the two enantiomers. This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. tcichemicals.com Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. onyxipca.comgoogle.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid onyxipca.com |

| (+)- or (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative onyxipca.comgoogle.com |

| (+)- or (-)-Mandelic Acid | α-Hydroxy Acid onyxipca.com |

| (+)- or (-)-Camphor-10-sulfonic Acid | Sulfonic Acid onyxipca.com |

| (+)- or (-)-Malic Acid | Dicarboxylic Acid onyxipca.com |

| (S)-(-)-1-Phenylethylamine | Chiral Amine (for resolving acidic compounds) onyxipca.com |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact and enhance sustainability. rsc.org These principles focus on preventing waste, maximizing atom economy, using less hazardous substances, employing safer solvents, and utilizing catalysis over stoichiometric reagents. wiley-vch.de In the context of synthesizing this compound, these principles guide the development of cleaner and more efficient manufacturing processes. rsc.orgrsc.org

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. wiley-vch.de Many traditional organic syntheses rely on solvents that are flammable, toxic, and environmentally persistent. The development of solvent-free (neat) reaction conditions or the use of environmentally benign solvents are preferred alternatives. nih.gov

For the synthesis of amines, reactions can sometimes be performed under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. nih.govresearchgate.net This approach not only eliminates solvent waste but can also lead to faster reaction times and easier product purification. nih.gov When a solvent is necessary, water is an ideal green choice due to its non-toxicity, non-flammability, and availability. Biocatalytic methods, such as the transaminase-catalyzed synthesis of chiral amines, are typically performed in aqueous buffer systems, making them inherently greener processes. uniovi.es

Table 3: Comparison of Conventional and Green Solvents

| Conventional Solvents | Green Alternative Solvents/Systems |

|---|---|

| Dichloromethane | Water uniovi.es |

| Chloroform | Supercritical CO₂ |

| Benzene (B151609) | Ionic Liquids |

| Toluene | Ethanol, 2-Propanol |

| Diethyl Ether | Solvent-Free (Neat) Conditions nih.gov |

Catalytic Processes for Enhanced Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wiley-vch.dejocpr.com Reactions with high atom economy generate minimal waste, as most of the starting materials are converted into the product. rsc.org

Catalytic processes are inherently superior to stoichiometric ones in terms of atom economy. wiley-vch.de Catalysts, used in small amounts, facilitate reactions without being consumed, thereby avoiding the generation of large quantities of byproducts derived from the reagents themselves. rsc.org For the synthesis of this compound, a key step is often the reduction of the corresponding ketone or imine. A catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Pd/C), has a 100% theoretical atom economy, as all atoms of the reactants are incorporated into the product and co-product. jocpr.com This stands in stark contrast to stoichiometric reductions using reagents like sodium borohydride, where the boron-containing byproducts constitute waste. Similarly, the enzymatic processes described earlier are catalytic and contribute to a more sustainable synthesis. uniovi.es

Table 4: Atom Economy Comparison for Ketone Reduction

| Method | Reagents | Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Stoichiometric Reduction | Ketone, Sodium Borohydride (NaBH₄), Solvent, Acid/Water Quench | Borate salts (e.g., NaB(OH)₄) | Low |

| Catalytic Hydrogenation | Ketone, Hydrogen (H₂), Catalyst (e.g., Pd/C) | None (catalyst is recycled) | High (approaching 100%) jocpr.com |

Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 4 Methoxyphenyl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR, ¹³C NMR, and 2D NMR data are necessary to assign the chemical shifts and coupling constants for the protons and carbons in the molecule, confirming the connectivity and substitution pattern of the aromatic ring and the ethanamine side chain. However, no specific experimental spectra for 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine were found.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would be crucial for identifying the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions would be expected for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, the C-O stretch of the methoxy (B1213986) ether, and C-Br vibrations. Without experimental data, a specific analysis is not possible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry data would confirm the molecular weight of this compound and provide insight into its fragmentation patterns under ionization. This analysis helps in confirming the elemental composition and structural features. No specific mass spectra for the target compound could be located.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. A search of crystallographic databases did not yield a crystal structure for this compound or its derivatives.

Computational Chemistry and Theoretical Modeling of 1 2 Bromo 4 Methoxyphenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to map its electron density distribution.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the amine group and the oxygen of the methoxy (B1213986) group, indicating their nucleophilic character. Electron-deficient regions, susceptible to nucleophilic attack, would also be identified.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.9 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical reactivity and stability. |

Conformational Analysis and Energy Landscapes

This compound possesses rotational freedom around several single bonds, particularly the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring and the C-N bond. This flexibility gives rise to multiple conformers, each with a distinct energy level. Conformational analysis is the systematic study of these different spatial arrangements and their relative stabilities. chemistrysteps.com

By systematically rotating key dihedral angles and calculating the potential energy at each step using computational methods, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. For a chiral molecule like this, understanding the preferred conformation is crucial as it can dictate how the molecule interacts with biological targets, such as receptors or enzymes. researchgate.netresearchgate.net The analysis would likely show that steric hindrance between the amine group, the methyl group, and the bulky bromine atom plays a significant role in determining the most stable conformers. chemistrysteps.com

Table 2: Relative Energies of Postulated Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (Br-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | 60° | 1.2 | 15 |

Molecular Dynamics Simulations for Mechanistic Insights

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated environment like water, to trace its trajectory and dynamic properties.

For this compound, MD simulations can provide insights into its flexibility, how it interacts with solvent molecules, and its potential binding modes with a biological target. By simulating the molecule in an aqueous solution, one can observe the formation and breaking of hydrogen bonds between the amine group and water, which is critical for understanding its solubility and transport properties. If a receptor structure is known, docking the molecule and running MD simulations can reveal the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. biomolther.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. kent.ac.uk These theoretical frequencies correspond to the stretching and bending of bonds and can be correlated with experimental IR spectra to confirm the molecular structure. For this compound, characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching, and C-Br stretching would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the molecule. This is achieved by calculating the magnetic shielding of each nucleus. These predicted spectra can be invaluable for interpreting complex experimental NMR data and confirming the correct assignment of signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the λmax values, providing insight into the molecule's chromophores. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric Stretch | 3350 |

| Methoxy (C-O) | Stretch | 1250 |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or other properties. oup.comacs.org These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) and then using statistical methods, like multiple linear regression, to find a mathematical equation that links these descriptors to an observed property. tandfonline.comnih.gov

For a class of compounds including this compound, a QSRR model could be developed to predict properties like chromatographic retention time, binding affinity to a specific receptor, or metabolic stability. nih.gov The descriptors used in such a model could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). A successful QSRR model can be a valuable tool for predicting the properties of new, unsynthesized analogs, thereby guiding the design of molecules with desired characteristics. researchgate.net

Role of 1 2 Bromo 4 Methoxyphenyl Ethan 1 Amine As a Versatile Building Block in Complex Molecule Synthesis

Potential as a Precursor to Nitrogen-Containing Heterocyclic Systems

The primary amine group in 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine makes it a suitable candidate for the synthesis of various nitrogen-containing heterocycles. Generally, primary amines are key nucleophiles in cyclization reactions to form rings like indoles, quinolines, or pyrroles. For instance, a plausible synthetic route could involve the reaction of the amine with a dicarbonyl compound or its equivalent, followed by an intramolecular cyclization. The presence of the bromo substituent on the phenyl ring could also facilitate intramolecular cyclization reactions, such as those catalyzed by transition metals, to form fused heterocyclic systems. However, no specific studies demonstrating these transformations with this particular compound have been identified.

Anticipated Role as an Intermediate in the Construction of Functionalized Aromatic Compounds

The bromo substituent on the aromatic ring is a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. It is well-established that aryl bromides are excellent substrates for reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions would allow for the introduction of a wide variety of substituents at the 2-position of the phenyl ring, leading to highly functionalized aromatic compounds. The amine moiety could be protected during these transformations and deprotected later, further adding to the molecule's synthetic utility. Despite this high potential, specific examples of such reactions starting from This compound are not documented in the available literature.

Hypothetical Contribution to the Synthesis of Chiral Scaffolds and Enantiomerically Enriched Compounds

The existence of a stereocenter at the carbon atom bearing the amine group means that This compound can be prepared in enantiomerically enriched forms (e.g., (1S)- or (1R)-enantiomers). Chiral amines are highly valuable in asymmetric synthesis. google.com The non-brominated analog, 1-(4-methoxyphenyl)ethylamine, is widely used as a chiral auxiliary and resolving agent. google.com By analogy, the enantiopure forms of This compound could potentially be used to:

Serve as a chiral auxiliary: Temporarily incorporated into a substrate to direct a stereoselective reaction, and then subsequently removed.

Act as a chiral base or ligand: In asymmetric catalysis to induce enantioselectivity in a reaction.

Function as a building block: For the synthesis of more complex chiral molecules, where its stereocenter is retained in the final product.

While these applications are chemically sound and highly probable, there is no direct scientific literature to substantiate these roles for this specific compound. Further research is required to explore and validate the synthetic utility of This compound as a versatile building block in the synthesis of complex organic molecules.

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes for the Compound

The efficient synthesis of enantiomerically pure chiral amines is a significant focus in organic chemistry. hilarispublisher.com Future research on 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine would likely concentrate on developing catalytic asymmetric methods to overcome the limitations of classical resolution.

Potential novel synthetic approaches could include:

Asymmetric Reductive Amination: This is one of the most direct methods for synthesizing chiral amines. nih.gov Research could focus on the asymmetric hydrogenation of a precursor ketone, 2-bromo-1-(4-methoxyphenyl)ethanone, using transition metal catalysts with chiral ligands. acs.org The development of novel iridium or rhodium-based catalysts could offer high enantioselectivity and yield.

Biocatalytic Methods: The use of enzymes in synthesis offers high selectivity under mild conditions. nih.gov Transaminases could be engineered to convert the corresponding ketone to the desired amine with high enantiopurity. rsc.orgrsc.org This biocatalytic approach is a greener alternative to traditional chemical methods.

Enantioselective Alkylation of Imines: The development of new catalytic systems for the enantioselective addition of alkyl groups to imines represents another promising route. nih.gov

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Reductive Amination | High efficiency, potential for high enantioselectivity. acs.org | Development of novel chiral ligands and transition metal catalysts. acs.org |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Protein engineering of transaminases to improve substrate scope and stability. nih.gov |

| Enantioselective Alkylation | Direct formation of the C-N and C-C bonds. | Design of new chiral catalysts and optimization of reaction conditions. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique substitution pattern of this compound—a bromine atom ortho to the ethylamine (B1201723) group and para to a methoxy (B1213986) group—suggests a rich and underexplored reactivity profile.

Future research could investigate:

Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide range of substituents at the 2-position, leading to a library of novel compounds.

Directed Ortho-Metalation: The methoxy and amine functionalities could potentially direct ortho-lithiation or other metalation reactions, enabling functionalization of the aromatic ring at specific positions.

Photoredox Catalysis: The application of photoredox catalysis could open up novel reaction pathways, such as C-H functionalization or the formation of unique heterocyclic structures. nih.gov

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for predicting and understanding chemical reactivity. For this compound, computational studies could provide valuable insights where experimental data is lacking.

Future computational research could focus on:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, helping to predict the most likely products and optimize reaction conditions for desired outcomes.

Conformational Analysis: Understanding the conformational preferences of the molecule can provide insights into its reactivity and interactions with catalysts or biological targets.

Spectroscopic Prediction: Computational methods can predict NMR and other spectroscopic data, which would be invaluable for the characterization of this compound and its derivatives. cdnsciencepub.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and scalability. nih.gov

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound could offer significant advantages over batch production. rsc.orgnih.govresearchgate.net Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purity. acs.org The integration of in-line purification and analysis would further streamline the process.

Automated Synthesis Platforms: High-throughput experimentation (HTE) platforms can be used to rapidly screen a wide range of catalysts and reaction conditions for the synthesis of this compound and its derivatives. acs.orgyoutube.com This approach accelerates the discovery of optimal synthetic routes. researchgate.net Automated platforms can also be used to generate libraries of related compounds for biological screening. scripps.edu

The table below outlines the potential benefits of integrating these modern technologies.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous synthesis of the target amine and its derivatives. bohrium.com | Improved safety, scalability, and product consistency. rsc.orgnih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. nih.gov | Accelerated optimization and discovery of new derivatives. acs.org |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine with high purity?

Answer:

The synthesis typically involves bromination and reductive amination steps. For example, bromination of 4-methoxyacetophenone derivatives (e.g., 2-Bromo-4'-methoxyacetophenone, CAS 2632-13-5) followed by reductive amination using NaBH4 or catalytic hydrogenation can yield the target amine. Key considerations include:

- Reaction conditions : Use anhydrous solvents (e.g., THF) to avoid hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) to minimize side products like over-brominated derivatives.

Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Answer:

Contradictions in NMR signals (e.g., aromatic proton splitting or amine proton broadening) may arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

- 2D NMR (HSQC, COSY) : Assign ambiguous peaks by correlating ¹H and ¹³C signals. For example, the methoxy group (δ ~3.8 ppm in ¹H) should correlate with a carbon signal at ~55 ppm .

- X-ray crystallography : Resolve structural ambiguities using single-crystal data. A related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, was resolved with R-factor = 0.054, confirming substituent positions .

- Deuterated solvent screening : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

Basic: What analytical techniques are most reliable for assessing the purity of this compound?

Answer:

Purity validation requires a combination of techniques:

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Retention time consistency (±0.1 min) indicates purity .

- GC-MS : Confirm molecular ion peaks (m/z ~229 for [M]+) and absence of brominated byproducts.

- Elemental analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 47.21%, H: 4.62%, N: 5.88%) .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting point) for this compound?

Answer:

Variations in melting points (e.g., 65–66°C vs. 68–70°C) may stem from polymorphic forms or impurities. Strategies include:

- DSC/TGA analysis : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks).

- Recrystallization optimization : Test solvents (e.g., ethanol vs. acetone) to isolate stable crystalline forms.

- Cross-validate literature : Compare data from peer-reviewed crystallography studies (e.g., lattice parameters in ) rather than vendor specifications .

Advanced: What experimental design considerations are critical for pharmacological studies involving this amine?

Answer:

While direct pharmacological data are limited, structural analogs suggest:

- Stability testing : Assess hydrolytic degradation under physiological pH (e.g., PBS buffer at pH 7.4, 37°C) via LC-MS.

- Chirality control : If the compound is chiral (e.g., via asymmetric synthesis), use chiral HPLC (Chiralpak AD-H column) to confirm enantiopurity (>98% ee) .

- Metabolic profiling : Incubate with liver microsomes to identify potential metabolites (e.g., demethylation at the methoxy group).

Basic: What safety protocols are recommended for handling this compound?

Answer:

Although safety data are scarce for this specific compound, brominated aromatic amines generally require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic centers : The bromine atom’s leaving-group ability (partial charge ~−0.3 e).

- Activation energy barriers : Compare SN1 vs. SN2 pathways for bromine substitution.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates .

Basic: What are the key spectral signatures (IR, NMR) for confirming the structure of this compound?

Answer:

- IR : Strong absorption at ~1250 cm⁻¹ (C-O stretch of methoxy group) and ~3350 cm⁻¹ (N-H stretch of amine).

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm, doublet of doublets), methoxy singlet (δ 3.8 ppm), and amine protons (δ 1.3–1.5 ppm, broad) .

Advanced: How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

- Solvent screening : Use vapor diffusion with dichloromethane/hexane.

- Seeding : Introduce microcrystals from related structures (e.g., ).

- Temperature gradients : Slow cooling from 50°C to 4°C enhances crystal growth .

Advanced: What strategies resolve low yields in reductive amination steps during synthesis?

Answer:

- Catalyst selection : Use Pd/C or Raney Ni for efficient reduction.

- pH control : Maintain pH 6–7 with ammonium acetate to stabilize intermediates.

- Byproduct removal : Extract unreacted ketone with diethyl ether before final purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.